Cas no 1241451-40-0 (methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate)

Methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused triazolopyrimidine core with a 2-chloropyridine carbonyl substituent. This structure imparts significant potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both triazole and pyrimidine moieties enhances its utility in medicinal chemistry, offering opportunities for further functionalization. The methyl ester group provides a reactive handle for derivatization, while the chloropyridine moiety may contribute to binding interactions in target applications. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound is typically handled under controlled conditions due to its reactive functional groups.
methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate structure
1241451-40-0 structure
Product name:methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
CAS No:1241451-40-0
MF:C13H12ClN5O3
MW:321.719080924988
CID:5906601
PubChem ID:47090673

methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Z978910156
    • methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
    • 1241451-40-0
    • EN300-26617394
    • methyl 4-(2-chloropyridine-4-carbonyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
    • AKOS034758312
    • Inchi: 1S/C13H12ClN5O3/c1-22-12(21)10-16-13-18(5-2-6-19(13)17-10)11(20)8-3-4-15-9(14)7-8/h3-4,7H,2,5-6H2,1H3
    • InChI Key: NLZMHNYZVRQFJT-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CN=1)C(N1C2=NC(C(=O)OC)=NN2CCC1)=O

Computed Properties

  • Exact Mass: 321.0628670g/mol
  • Monoisotopic Mass: 321.0628670g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 90.2Ų

methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26617394-0.05g
1241451-40-0 90%
0.05g
$212.0 2023-09-12

Additional information on methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 4-(2-Chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate: A Versatile Heterocyclic Compound for Pharmaceutical Research

Methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 1241451-40-0) is a structurally complex heterocyclic compound that has garnered significant attention in pharmaceutical and medicinal chemistry research. This molecule combines a triazolopyrimidine core with a chloropyridine moiety, creating unique chemical properties that make it valuable for drug discovery applications.

The compound's molecular structure features a fused [1,2,4]triazolo[1,5-a]pyrimidine system, which is known for its diverse biological activities. The presence of the 2-chloropyridine-4-carbonyl group at position 4 and the methyl carboxylate at position 2 creates multiple sites for potential molecular interactions. Researchers are particularly interested in how these structural features might influence the compound's pharmacokinetic properties and target binding affinity.

Recent studies have explored methyl 4-(2-chloropyridine-4-carbonyl)triazolopyrimidine-2-carboxylate as a potential scaffold for developing kinase inhibitors. The triazolopyrimidine derivatives have shown promise in addressing current pharmaceutical challenges, particularly in the development of targeted therapies for various health conditions. This aligns with the growing trend in personalized medicine and precision drug development.

In synthetic chemistry, the compound serves as an important intermediate for constructing more complex molecular architectures. The chloropyridine carbonyl group provides a reactive site for further functionalization, while the methyl carboxylate offers versatility in subsequent transformations. These features make it valuable for combinatorial chemistry approaches and structure-activity relationship studies.

The physicochemical properties of CAS 1241451-40-0 contribute to its research utility. With moderate lipophilicity and the presence of both hydrogen bond acceptors and donors, the compound demonstrates good solubility profile in common organic solvents, facilitating its use in various experimental settings. These characteristics are particularly important for researchers investigating drug-like properties and bioavailability.

From a drug discovery perspective, the triazolopyrimidine core of this compound shares structural similarities with purine bases, making it potentially interesting for nucleotide-mimetic applications. This has led to investigations into its possible interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Such research aligns with current interests in developing small molecule modulators of protein-protein interactions.

Quality control and characterization of methyl 4-(2-chloropyridine-4-carbonyl)triazolopyrimidine carboxylate typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure compound purity and verify structural integrity. These analytical procedures are crucial for maintaining research reproducibility and reliability.

The compound's stability under various conditions has been a subject of investigation. Researchers have examined its behavior under different pH levels, temperatures, and light exposure to establish appropriate handling and storage protocols. Understanding these stability characteristics is essential for ensuring consistent experimental results and maintaining compound integrity during storage.

In the context of green chemistry initiatives, synthetic routes to 1241451-40-0 have been evaluated for their environmental impact. Recent methodological developments aim to optimize yield while minimizing hazardous byproducts and energy consumption. These efforts reflect the pharmaceutical industry's growing commitment to sustainable practices in chemical research and development.

Patent literature reveals growing interest in triazolopyrimidine derivatives containing chloropyridine substituents, with several applications mentioning structural analogs of this compound. The intellectual property landscape suggests potential therapeutic applications being explored by various research organizations, though specific indications remain proprietary in many cases.

As research continues, methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate maintains its position as an important tool in medicinal chemistry. Its unique structural features and demonstrated versatility ensure its ongoing relevance in addressing current challenges in drug discovery and development. Future studies will likely further elucidate its potential applications and optimize its synthetic accessibility.

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